3-Carboethoxy-3'-piperidinomethyl benzophenone
Overview
Description
3-Carboethoxy-3’-piperidinomethyl benzophenone is a synthetic compound that belongs to the class of phenethylamines. It is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). This compound is known for its psychoactive properties and has been studied for various scientific applications.
Preparation Methods
The synthesis of 3-Carboethoxy-3’-piperidinomethyl benzophenone involves several steps. One common synthetic route includes the reaction of benzophenone with piperidine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-Carboethoxy-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted benzophenone derivatives
Scientific Research Applications
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of ADHD and other neurological disorders.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-Carboethoxy-3’-piperidinomethyl benzophenone involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system.
Comparison with Similar Compounds
3-Carboethoxy-3’-piperidinomethyl benzophenone is structurally similar to other phenethylamines, such as:
Methylphenidate: Both compounds inhibit the reuptake of dopamine and norepinephrine, but 3-Carboethoxy-3’-piperidinomethyl benzophenone has a longer duration of action.
Ethylphenidate: This compound is an ethyl ester analog of methylphenidate and shares similar pharmacological properties.
Cocaine: Although structurally different, cocaine also inhibits the reuptake of dopamine and norepinephrine, leading to similar stimulant effects.
Properties
IUPAC Name |
ethyl 3-[3-(piperidin-1-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-2-26-22(25)20-11-7-10-19(15-20)21(24)18-9-6-8-17(14-18)16-23-12-4-3-5-13-23/h6-11,14-15H,2-5,12-13,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQYDELOJMRTOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643132 | |
Record name | Ethyl 3-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-78-4 | |
Record name | Ethyl 3-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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